molecular formula C16H13N7O2 B2419910 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide CAS No. 1428373-20-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide

Cat. No.: B2419910
CAS No.: 1428373-20-9
M. Wt: 335.327
InChI Key: ZBAWQRBBCCTUEA-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N7O2 and its molecular weight is 335.327. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates various pharmacophores that are known to exhibit diverse biological effects, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 273.296 g/mol
  • Purity : Typically around 95%.

Biological Activities

The biological activities of this compound can be categorized into several key areas based on existing literature:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

2. Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Studies on related pyrazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, with some compounds achieving up to 85% inhibition at concentrations of 10 µM . This suggests that this compound may also possess similar anti-inflammatory effects.

3. Anticancer Potential

The benzimidazole moiety is often associated with anticancer activity. Compounds containing this structure have been reported to act as inhibitors of tumor growth by modulating various signaling pathways involved in cancer progression. The specific activity of the compound against cancer cell lines remains to be fully elucidated but warrants investigation due to its structural analogs showing promising results .

Case Studies and Research Findings

A detailed examination of similar compounds provides insights into the potential efficacy of this compound:

StudyCompound TestedBiological ActivityResults
Selvam et al. Pyrazole derivativesAnti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Burguete et al. Diaryl pyrazolesAntimicrobialEffective against E. coli, S. aureus
Chovatia et al. Dihydro-pyrazole derivativesAntitubercularHigh activity against MTB strain H37Rv

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2/c24-14(20-16-18-11-4-1-2-5-12(11)19-16)10-25-15-7-6-13(21-22-15)23-9-3-8-17-23/h1-9H,10H2,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAWQRBBCCTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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